4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis may involve:
Formation of the 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions.
Thiane-1,1-dione formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiane moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrazole ring .
Scientific Research Applications
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The bromine atom in the pyrazole ring can form interactions with various enzymes or receptors, potentially inhibiting their activity . The thiane moiety may also play a role in modulating the compound’s overall activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole ring but lacks the azetidine and thiane moieties.
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Thiane derivatives: Compounds with the thiane moiety but different heterocyclic structures.
Uniqueness
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is unique due to its combination of three distinct heterocyclic structures, which confer specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C13H20BrN3O2S |
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Molecular Weight |
362.29 g/mol |
IUPAC Name |
4-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C13H20BrN3O2S/c14-13-5-15-17(10-13)9-12-7-16(8-12)6-11-1-3-20(18,19)4-2-11/h5,10-12H,1-4,6-9H2 |
InChI Key |
AFOSWXFYXIVUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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